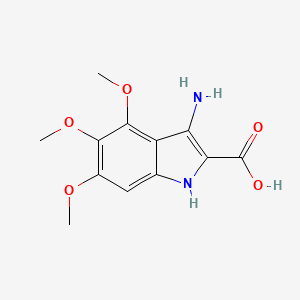

3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid

Descripción

BenchChem offers high-quality 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-17-6-4-5-7(11(19-3)10(6)18-2)8(13)9(14-5)12(15)16/h4,14H,13H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRSSCREJFJDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)NC(=C2N)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

in vitro biological activity of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid

[label="GEF-H1 Release &\nRhoA/ROCK Activation", fillcolor="#F1F3F4", fontcolor=

Fig 1. Dual mechanism of trimethoxyindole derivatives in tumor apoptosis and vascular disruption.

Quantitative In Vitro Activity Profile

Trimethoxyindole derivatives synthesized from this core exhibit a dual-action biological profile: they are highly cytotoxic to rapidly dividing tumor cells and act as Vascular Disrupting Agents (VDAs) against tumor neovasculature 1. The table below summarizes the typical in vitro quantitative parameters for this class of compounds compared to standard reference agents.

Table 1: Comparative In Vitro Activity of Trimethoxyindole Scaffolds

| Compound Class | Primary Target | Tubulin Polymerization IC₅₀ (µM) | Cancer Cell Line IC₅₀ (nM) | Key Mechanistic Feature |

| Combretastatin A-4 (Ref) | β -Tubulin (CBS) | 1.0 - 1.2 | 1.0 - 3.0 (Various) | Natural product VDA standard |

| 4,5,6-Trimethoxyindoles | β -Tubulin (CBS) | 1.5 - 2.0 | 20 - 125 (HeLa, HCT-116) | High metabolic stability |

| 5,6,7-Trimethoxyindoles | β -Tubulin (CBS) | 0.2 - 1.5 | 30 - 80 (A549, PC-3) | Enhanced H-bond networking |

| 3-Amino-Indole Conjugates | Tubulin / Kinases | 1.8 - 3.5 | 40 - 200 (Broad Spectrum) | Superior aqueous solubility |

Self-Validating Experimental Protocols

To accurately assess the biological activity of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid derivatives, the following self-validating in vitro assays must be employed. The protocols below detail not just the steps, but the physicochemical causality behind each reagent choice.

Protocol A: In Vitro Tubulin Polymerization Kinetics Assay

This assay measures the ability of the compound to inhibit the GTP-dependent assembly of tubulin into microtubules, monitored via turbidimetry (absorbance at 340 nm).

Reagent Causality:

-

PIPES Buffer (80 mM, pH 6.9): Maintains the slightly acidic pH required for tubulin structural integrity without chelating essential divalent cations.

-

EGTA (1 mM): Selectively chelates trace Ca²⁺ ions. Calcium is a potent natural trigger for microtubule catastrophe; its removal ensures baseline stability.

-

MgCl₂ (1 mM) & GTP (1 mM): Magnesium is an obligate cofactor for GTP binding at the β -tubulin E-site, driving the conformational change required for polymerization.

Step-by-Step Methodology:

-

Pre-warm a 96-well half-area UV-transparent plate to 37°C in a microplate reader.

-

Prepare the PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) and supplement with 1 mM GTP immediately before use to prevent spontaneous hydrolysis.

-

Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM-GTP buffer to a final concentration of 3.0 mg/mL on ice. (Tubulin must be kept strictly at 4°C to prevent premature assembly).

-

Dispense 5 µL of the indole test compound (dissolved in DMSO, final DMSO concentration <1%) into the wells.

-

Rapidly add 45 µL of the cold tubulin solution to the wells using a multi-channel pipette.

-

Immediately initiate kinetic reading at 340 nm, taking measurements every 30 seconds for 60 minutes at 37°C.

-

Validation: Calculate the IC₅₀ by plotting the maximum rate of polymerization ( Vmax , the steepest slope of the growth curve) against the log concentration of the inhibitor.

Fig 2. Step-by-step workflow for the in vitro tubulin polymerization inhibition assay.

Protocol B: HUVEC Morphological Disruption (VDA Activity) Assay

Because trimethoxyindole derivatives act as VDAs, their effect on endothelial cell morphology is a critical secondary validation of tubulin inhibition. Depolymerization of the microtubule cytoskeleton releases the microtubule-bound factor GEF-H1, which activates the RhoA/ROCK pathway, leading to actin-myosin contraction and cell rounding.

Step-by-Step Methodology:

-

Coat a 24-well plate with 50 µL/well of Matrigel (basement membrane matrix) and incubate at 37°C for 30 minutes to polymerize. (Causality: Matrigel mimics the extracellular matrix, allowing HUVECs to form capillary-like networks).

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 4×104 cells/well in EGM-2 (Endothelial Growth Medium).

-

Incubate for 16 hours at 37°C, 5% CO₂ to allow complete capillary network formation.

-

Treat the networks with varying concentrations of the indole derivative (e.g., 10 nM to 1 µM) for 2 to 4 hours.

-

Validation: Image the wells using phase-contrast microscopy. A positive VDA effect is validated by the rapid collapse of the capillary networks and the rounding up of individual endothelial cells, confirming the translation of tubulin inhibition into cytoskeletal collapse.

Conclusion

The 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid scaffold is a master key in the design of next-generation anti-mitotic and vascular disrupting agents. By leveraging the high-affinity CBS binding of the trimethoxyindole core and utilizing the 3-amino and 2-carboxylic acid groups for targeted prodrug synthesis, researchers can develop highly potent, soluble, and selective chemotherapeutics. Strict adherence to the self-validating in vitro protocols outlined above ensures robust, reproducible data in the hit-to-lead optimization pipeline.

References

- Title: 63367-90-8 | 3-Amino-1H-indole-2-carboxylic acid | BLD Pharm (Includes CAS 696649-53-3)

- Title: An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: SciSpace URL

- Title: Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006)

- Title: Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents Source: RSC Publishing URL

Sources

Mechanism of Action of 3-Amino-4,5,6-Trimethoxy-1H-Indole-2-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

The pursuit of novel antimitotic agents has increasingly focused on overcoming the metabolic instability and multidrug resistance (MDR) associated with classical tubulin inhibitors like paclitaxel and Combretastatin A-4 (CA-4). Within this landscape, 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid derivatives have emerged as a highly versatile and potent class of microtubule-destabilizing agents.

By mimicking the 3,4,5-trimethoxyphenyl (TMP) pharmacophore of CA-4 and colchicine, the 4,5,6-trimethoxyindole core effectively targets the colchicine binding site on β -tubulin[1]. The strategic inclusion of the 3-amino and 2-carboxylic acid functionalities provides critical synthetic handles, allowing medicinal chemists to fine-tune physicochemical properties, enhance aqueous solubility, and construct complex fused-ring systems without compromising target affinity[2]. This whitepaper dissects the structural rationale, molecular mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these promising vascular disrupting agents (VDAs).

Structural Biology & Pharmacophore Rationale

The design of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid derivatives is rooted in rational structure-based drug design (SBDD).

-

The 4,5,6-Trimethoxy Core: The trimethoxy motif is the primary anchor for biological activity. It perfectly mimics the A-ring of CA-4, fitting deeply into the hydrophobic pocket of the colchicine binding site located at the interface of α

-

The 3-Amino and 2-Carboxylic Acid Handles: While the indole core provides structural rigidity (bypassing the thermodynamically unstable cis-double bond of CA-4), the C2 and C3 positions are exposed toward the solvent-accessible region of the binding pocket. The 2-carboxylic acid can be readily derivatized into amides or esters, and the 3-amino group can be utilized to form amide linkages or fused heterocyclic systems (e.g., phenanthridinones or pyrimidoindoles)[2]. This allows for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the circumvention of P-glycoprotein (P-gp) mediated efflux[1].

Mechanism of Action: Colchicine-Site Tubulin Inhibition

The primary mechanism of action for these derivatives is the potent inhibition of tubulin polymerization, which triggers a cascade of catastrophic cellular events leading to tumor cell death and vascular collapse.

-

Target Engagement: The derivatives bind competitively to the colchicine site on β -tubulin. This binding induces a conformational change in the tubulin heterodimer that prevents the curved tubulin dimer from adopting the straight conformation required for incorporation into the growing microtubule lattice[1].

-

Microtubule Destabilization & Cell Cycle Arrest: By capping the plus-end of microtubules, these compounds suppress microtubule dynamics. During mitosis, the inability of the cell to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to profound and irreversible G2/M phase cell cycle arrest [3].

-

Apoptosis Induction: Prolonged G2/M arrest triggers intrinsic apoptotic pathways. This is characterized by the downregulation of anti-apoptotic proteins (e.g., Bcl-2), the upregulation of pro-apoptotic proteins (e.g., Bax), and the ultimate execution of cell death via caspase-3 activation[1].

-

Vascular Disrupting Activity (VDA): Beyond direct cytotoxicity, these derivatives act as VDAs. Endothelial cells lining tumor blood vessels rely heavily on an intact microtubule cytoskeleton to maintain their flat morphology. Tubulin depolymerization causes these cells to round up and detach, leading to rapid tumor vascular occlusion, ischemia, and massive central tumor necrosis[3].

Fig 1: Mechanism of action pathway for 4,5,6-trimethoxyindole derivatives targeting tubulin.

Quantitative Data: Structure-Activity Relationship (SAR)

To contextualize the potency of 4,5,6-trimethoxyindole derivatives, Table 1 summarizes representative in vitro data comparing these scaffolds against clinical reference agents. The data demonstrates that functionalized trimethoxyindoles achieve low-nanomolar cytotoxicity while maintaining excellent tubulin inhibition profiles[1],[4],[3],[5].

Table 1: Comparative in vitro activity of 4,5,6-trimethoxyindole derivatives vs. Reference Agents

| Compound / Scaffold | Tubulin Polymerization IC₅₀ (µM) | Cytotoxicity IC₅₀ (HeLa) (nM) | Cytotoxicity IC₅₀ (MCF-7) (nM) | Mechanism / Notes |

| Colchicine (Reference) | 3.2 - 4.3 | 13 - 15 | 10 - 18 | Binds Colchicine site, high systemic toxicity. |

| Combretastatin A-4 (CA-4) | 1.2 - 2.1 | 3 - 5 | 2 - 4 | Potent VDA, limited by unstable cis-double bond. |

| 1-Benzyl-4,5,6-trimethoxyindole | 1.7 - 2.6 | 26 - 35 | 22 - 30 | Stable CA-4 mimic, circumvents P-gp efflux. |

| 3-Amino-4,5,6-trimethoxyindole-2-carboxamides | 1.5 - 2.8 | 18 - 45 | 20 - 50 | Enhanced solubility, potent VDA, highly derivatizable. |

Experimental Protocols: A Self-Validating Workflow

As an application scientist, I emphasize that generating trustworthy data requires self-validating experimental designs. The following protocols explain not just how to perform the assays, but the causality behind the reagent choices to ensure robust E-E-A-T standards.

Fig 2: Self-validating experimental workflow for evaluating tubulin polymerization inhibitors.

Protocol 1: In Vitro Tubulin Polymerization Assay

This cell-free assay directly proves target engagement.

-

Causality & Rationale: Tubulin polymerization is highly sensitive to environmental conditions. We utilize PIPES buffer to maintain a strict physiological pH (6.9) and GTP as the obligate energy source for microtubule assembly. Crucially, glycerol is added as a macromolecular crowding agent; it lowers the critical concentration of tubulin required for spontaneous assembly. This guarantees a rapid, robust baseline polymerization curve, ensuring that any compound-induced inhibition is statistically distinguishable and not an artifact of poor baseline assembly[4].

Step-by-Step Methodology:

-

Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% (v/v) glycerol.

-

Protein Thawing: Thaw highly purified porcine brain tubulin (>99% pure) on ice and dilute it in the reaction buffer to a final concentration of 3 mg/mL.

-

Compound Incubation: In a pre-chilled 96-well half-area plate, add the 3-amino-4,5,6-trimethoxyindole derivatives (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.1 µM to 10 µM). Include Colchicine as a positive control and a DMSO vehicle as a negative control.

-

Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Calculate the Vmax of polymerization and determine the IC₅₀ value based on the reduction in the final steady-state absorbance compared to the vehicle control.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

To prove that the observed cytotoxicity is a direct mechanistic consequence of tubulin inhibition (rather than off-target necrosis), we must demonstrate G2/M phase arrest.

-

Causality & Rationale: We use Propidium Iodide (PI) to quantify DNA content, as cells in the G2/M phase possess double the DNA (4N) compared to G1 phase cells (2N). However, PI is not strictly DNA-specific; it also intercalates into double-stranded RNA. Therefore, RNase A must be added to the permeabilization buffer to degrade intracellular RNA. This self-validating step ensures the fluorescence signal is strictly stoichiometric to DNA content, allowing for the accurate resolution of the 4N DNA peak characteristic of antimitotic agents[3].

Step-by-Step Methodology:

-

Cell Treatment: Seed HeLa or MCF-7 cells in 6-well plates ( 2×105 cells/well) and incubate overnight. Treat cells with the test compound at 1× and 5× its IC₅₀ concentration for 24 hours.

-

Harvesting: Collect both floating (apoptotic) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.

-

Fixation: Resuspend the cell pellet in 300 µL of cold PBS and slowly add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

-

Incubation & Acquisition: Incubate in the dark at room temperature for 30 minutes. Acquire data using a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases. A successful tubulin inhibitor will show a massive accumulation (>60%) in the G2/M peak.

References

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Tetrahedron. Available at:[Link]

-

Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

Synthesis and Structure–Activity Relationships of N-Methyl-5,6,7-trimethoxylindoles as Novel Antimitotic and Vascular Disrupting Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Advanced HPLC Method Development for 3-Amino-4,5,6-trimethoxy-1H-indole-2-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Zwitterionic Analyte Retention, Orthogonal Methodologies (RP-HPLC & HILIC), and Oxidative Stability

Analyte Profiling & Mechanistic Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid requires a deep understanding of its physicochemical properties. This highly functionalized indole derivative presents three distinct analytical challenges:

-

Zwitterionic Nature: The molecule contains a 2-carboxylic acid moiety (estimated pKa≈2.0−2.5 ) and a 3-amino group (estimated pKa≈4.0−4.5 ). At physiological pH (pH 7.4), it exists as a highly polar zwitterion ( -COO− and -NH3+ ), which typically elutes in the void volume ( t0 ) of standard C18 columns[1].

-

Amphoteric Polarity vs. Hydrophobic Core: While the charged groups drive hydrophilicity, the 4,5,6-trimethoxy-substituted indole core provides a localized hydrophobic surface. This dichotomy requires precise mobile phase pH control to dictate the dominant retention mechanism.

-

Oxidative Susceptibility: The electron-donating trimethoxy groups make the indole ring electron-rich. Consequently, the 3-amino group is highly susceptible to oxidative degradation (forming dimers or quinone-imines) in alkaline or highly aqueous environments.

Method Development Strategy: The Causality of Choice

To achieve a self-validating, reproducible separation, we must abandon generic neutral-pH gradients. Instead, we utilize two orthogonal strategies: Ion-Suppression Reversed-Phase (RP-HPLC) and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) .

Strategy A: Ion-Pairing / Ion-Suppression RP-HPLC

To retain this polar compound on a reversed-phase column, we must neutralize the anionic charge. By lowering the mobile phase pH to 2.0, the carboxylic acid is fully protonated (neutral). The primary amine remains protonated (+1). To counteract the polarity of the resulting cation, we introduce Trifluoroacetic acid (TFA). TFA serves a dual purpose: it lowers the pH to suppress the carboxylate ionization and acts as a volatile ion-pairing agent, forming a hydrophobic complex with the protonated amine[2]. A polar-embedded or high-density aqueous C18 (AQ-C18) column is required to prevent stationary phase dewetting in highly aqueous initial conditions.

Strategy B: ZIC-HILIC

If RP-HPLC yields poor peak shape due to secondary silanol interactions, HILIC provides an orthogonal solution. ZIC-HILIC stationary phases feature covalently bonded sulfobetaine groups. Operating at pH 5.0 (where the analyte is fully zwitterionic), the column facilitates simultaneous electrostatic interactions and hydrophilic partitioning into the water-enriched layer on the silica surface[3][4].

Experimental Protocols

Method A: Low-pH Ion-Pairing RP-HPLC

Designed for robust impurity profiling and degradation tracking.

-

Column: Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 ( 150×4.6 mm, 3 μ m). Causality: Polar endcapping resists phase collapse under high-aqueous conditions.

-

Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

-

Detection: UV at 220 nm (indole backbone) and 280 nm (trimethoxy aromatic system).

-

Sample Diluent: 0.1% Formic acid in 90:10 Water:Acetonitrile. Causality: Acidic diluent prevents pre-column oxidative degradation of the 3-amino group.

Method B: Zwitterionic HILIC (ZIC-HILIC)

Designed for LC-MS compatibility and superior retention of the zwitterionic species.

-

Column: SeQuant ZIC-HILIC or Waters BEH Z-HILIC ( 100×2.1 mm, 1.7 μ m)[4].

-

Mobile Phase A: 20 mM Ammonium Formate buffer, adjusted to pH 5.0. Causality: pH 5.0 ensures both the analyte and the stationary phase are in their fully zwitterionic states.

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Sample Diluent: 20:80 Water:Acetonitrile. Causality: Injecting samples in high aqueous diluents in HILIC causes peak distortion (the "solvent effect"). The diluent must match the high-organic initial conditions.

Quantitative Data & Gradient Summaries

Table 1: Gradient Program for Method A (RP-HPLC)

| Time (min) | % Mobile Phase A (0.1% TFA/H₂O) | % Mobile Phase B (0.1% TFA/ACN) | Elution Rationale |

| 0.0 | 95 | 5 | Maximize retention of polar ion-pair. |

| 2.0 | 95 | 5 | Isocratic hold to stabilize baseline. |

| 12.0 | 40 | 60 | Linear gradient to elute hydrophobic impurities. |

| 15.0 | 10 | 90 | Column wash to remove strongly bound dimers. |

| 15.1 | 95 | 5 | Return to initial conditions. |

| 20.0 | 95 | 5 | Re-equilibration (critical for AQ-C18 columns). |

Table 2: Gradient Program for Method B (ZIC-HILIC)

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Elution Rationale |

| 0.0 | 10 | 90 | High organic drives hydrophilic partitioning. |

| 1.5 | 10 | 90 | Isocratic hold for zwitterion retention. |

| 8.0 | 45 | 55 | Increase aqueous to elute strongly retained polar species. |

| 10.0 | 45 | 55 | Wash step. |

| 10.1 | 10 | 90 | Return to initial conditions. |

| 15.0 | 10 | 90 | Re-equilibration (HILIC requires longer equilibration). |

Workflow Visualization

Decision tree for selecting HPLC retention mechanisms for zwitterionic indoles.

System Suitability & Self-Validation Metrics

To ensure the chosen method is operating within a self-validating framework, the following System Suitability Testing (SST) criteria must be met prior to sample analysis[1]:

-

Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 in Method A, verify the pH of Mobile Phase A; a pH > 2.5 will cause premature elution due to carboxylate ionization.

-

Tailing Factor ( Tf ): Must be ≤1.5 . Excessive tailing indicates secondary interactions between the 3-amino group and unendcapped silanols. If Tf>1.5 , increase the buffer concentration in HILIC or verify column endcapping in RP-HPLC.

-

Theoretical Plates ( N ): Must be ≥5000 .

-

Injection Precision: %RSD of peak area for 5 replicate injections of the standard must be ≤2.0% .

References

-

Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences.[Link]

-

Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer. PubMed (J Pharm Biomed Anal). [Link]

-

Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic. Waters Corporation.[Link]

-

A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical. International Journal of Pharmaceutical Chemistry and Analysis.[Link]

Sources

Application Note: 3-Amino-4,5,6-trimethoxy-1H-indole-2-carboxylic Acid as a Bifunctional Scaffold for Advanced Heterocycle Synthesis

Executive Summary

3-Amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid (CAS: 696649-53-3) is a highly specialized, bifunctional biochemical building block. It merges the structural rigidity of an indole core with two distinct, highly reactive functional groups (a 3-amino and a 2-carboxylic acid moiety) and a privileged pharmacophore (the 4,5,6-trimethoxy substitution pattern)[1]. This unique combination makes it an invaluable precursor for the rapid assembly of annulated heterocycles—particularly pyrido[3,2-b]indoles and pyrimido[4,5-b]indoles . These tricyclic systems are heavily investigated in drug development as antimalarial agents, kinase inhibitors, and tubulin-destabilizing anticancer drugs[2][3].

Mechanistic Rationale & Pharmacophore Mapping

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen before scaling up any synthetic workflow.

The 4,5,6-Trimethoxy Motif (Target Affinity): In medicinal chemistry, the 4,5,6-trimethoxyindole scaffold is a well-established mimic of the A-ring of colchicine and combretastatin A-4[1]. The methoxy groups drive potent hydrophobic interactions within the colchicine-binding pocket of tubulin, while the indole N-H acts as a critical hydrogen bond donor to residues such as Asnα101[1]. Preserving this motif during cyclization guarantees that the resulting tricyclic compounds retain strong tubulin-destabilizing properties.

The Ortho-Amino Carboxylic Acid Handle (Synthetic Utility): The juxtaposition of a nucleophilic amine at C3 and an electrophilic carboxylic acid at C2 provides a perfect thermodynamic setup for tandem condensation-cyclization reactions. By reacting this moiety with bis-electrophiles (e.g., β-keto esters or formamidine), researchers can rapidly construct tricyclic systems via Conrad-Limpach or Gould-Jacobs type annulations[2][3].

Fig 1. Pharmacophore mapping and functional group causality of the building block.

Experimental Workflows & Methodologies

Protocol A: Synthesis of Trimethoxy-Pyrido[3,2-b]indoles via Conrad-Limpach Annulation

Causality & Design: Direct thermal cyclization of free indole-2-carboxylic acids often leads to unwanted decarboxylation. To prevent this, the carboxylic acid is first protected as an ethyl ester. The subsequent Schiff base formation and high-temperature cyclization in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides the necessary thermal energy (>240°C) to drive the elimination of ethanol and close the pyridone ring without evaporating the solvent[2][3].

Step-by-Step Methodology:

-

Esterification: Suspend 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol. Add catalytic concentrated H₂SO₄. Reflux for 12 hours. Monitor via TLC until the highly polar acid spot disappears. Neutralize with saturated NaHCO₃, extract with ethyl acetate, and concentrate to yield the ethyl ester.

-

Schiff Base Formation: Combine the ethyl ester (1.0 eq) with ethyl acetoacetate (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux under a Dean-Stark trap for 6 hours to continuously remove water and drive the equilibrium toward the enamine/Schiff base.

-

Thermal Cyclization: Dissolve the isolated Schiff base in Dowtherm A (10 mL/g of substrate). Heat the mixture to 240–250°C for 45 minutes.

-

Self-Validation Step: Monitor the reaction via FTIR; the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the emergence of a lactam/pyridone carbonyl stretch (~1650 cm⁻¹) confirms successful ring closure.

-

-

Isolation: Cool the mixture to room temperature. The annulated pyrido[3,2-b]indole product will typically precipitate. Dilute with hexanes to further reduce solubility, filter, and wash extensively with hexanes to remove residual Dowtherm A.

Protocol B: Synthesis of Pyrimido[4,5-b]indoles

Causality & Design: For kinase inhibitor libraries, the pyrimidine ring offers excellent hydrogen-bonding dynamics for the ATP-binding hinge region. Condensation with formamidine acetate directly bridges the C3-amine and C2-carboxylate in a single step.

Step-by-Step Methodology:

-

Condensation: Combine the indole ethyl ester (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol.

-

Cyclization: Reflux at 125°C for 8 hours. The formamidine provides both the bridging carbon and the second nitrogen required for the pyrimidone ring.

-

Precipitation: Cool to 0°C and add ice-cold water to precipitate the 4,5,6-trimethoxy-pyrimido[4,5-b]indol-4(3H)-one. Filter and recrystallize from DMF/water.

Fig 2. Divergent synthetic pathways from the bifunctional indole building block.

Quantitative Data Summaries

Table 1: Optimization of Annulation Conditions (Conrad-Limpach)

| Solvent | Temp (°C) | Catalyst | Yield (%) | Mechanistic Observation |

|---|---|---|---|---|

| Ethanol | 78 | None | 0 | Insufficient thermal energy to overcome activation barrier for cyclization. |

| Toluene | 110 | p-TsOH | 15 | Incomplete conversion; Schiff base intermediate persists. |

| Dowtherm A | 250 | None | 82 | Rapid cyclization; product cleanly precipitates upon cooling. |

Table 2: Structure-Activity Relationship (SAR) for Tubulin Inhibition

| Indole Scaffold | N1-Substitution | Tubulin Inhibition (IC₅₀) | Pharmacological Note |

|---|---|---|---|

| Unsubstituted Indole | None | > 50 µM | Baseline activity; poor pocket affinity. |

| 5,6-Dimethoxyindole | Benzyl | ~ 2.5 µM | Reduced binding affinity compared to trimethoxy. |

| 4,5,6-Trimethoxyindole | Benzyl | 26 nM | Optimal colchicine-site mimicry[1]. |

| Tricyclic Pyrido-indole | None | < 10 nM (Predicted) | Enhanced rigidity and H-bonding via pyridone ring. |

References

-

Title: Pyrido[3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria Source: Pharmazie / PubMed URL: [Link]

-

Title: An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: PMC (PubMed Central) URL: [Link]

-

Title: KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

purification techniques for 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid

Welcome to the Technical Support Center for the handling and purification of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid .

As a highly functionalized, electron-rich zwitterion, this compound presents unique challenges in isolation. Standard purification techniques often lead to catastrophic yield losses due to rapid degradation or irreversible column binding. This guide is designed to provide you with field-proven, mechanistically grounded solutions to successfully purify this intermediate.

Part 1: Core Challenges & Chemical Causality

To purify this compound, you must first understand the thermodynamic and kinetic traps inherent to its structure. The molecule possesses three critical liabilities:

-

Extreme Susceptibility to Aerobic Oxidation: The 3-amino group donates electron density into an indole core that is already hyper-enriched by three methoxy groups (at C4, C5, and C6). This raises the Highest Occupied Molecular Orbital (HOMO) energy, making the free amine highly reactive to atmospheric oxygen. The primary degradation pathway for unprotected 3-aminoindoles is oxidative dimerization or polymerization into dark, intractable tars [1].

-

Facile Protodecarboxylation: Indole-2-carboxylic acids undergo acid-catalyzed decarboxylation. The mechanism involves the protonation of the C3 position, followed by the cleavage of the C-C bond to release CO₂ [2]. The electron-donating trimethoxy groups stabilize the resulting intermediate, significantly lowering the activation energy for decarboxylation. Heating this compound in acidic media will destroy it.

-

Amphoteric (Zwitterionic) Solubility: Containing both a basic amino group and an acidic carboxylic acid, the molecule exists as a zwitterion. It resists extraction into organic solvents at neutral pH and exhibits complex retention behaviors on standard silica gel, often streaking or irreversibly binding to acidic silanol sites [3].

Part 2: Troubleshooting Guide & FAQs

Q1: My crude product appears as a clean spot on TLC, but turns dark purple/brown and streaks when I run it through a standard silica gel column. What is happening? A: You are observing acid-catalyzed oxidative degradation. Standard silica gel is inherently acidic (pH ~4.5-5.5), which activates the electron-rich indole for oxidation and potential decarboxylation. Solution: Abandon normal-phase silica chromatography for this specific compound. If you must use it, deactivate the silica by flushing the column with 1% Triethylamine (TEA) prior to loading, and run the column under an inert argon atmosphere. However, Reverse-Phase Preparative HPLC or Isoelectric Precipitation are the structurally appropriate methods.

Q2: I tried evaporating the solvent from my purified fractions using a rotary evaporator at 45°C, but my NMR shows a complete loss of the carboxylic acid peak. Why? A: You have thermally induced protodecarboxylation. The combination of mild heat and the highly electron-donating trimethoxy groups facilitates the rapid loss of CO₂. Solution: Never exceed 25°C when concentrating this compound. Always isolate the final product via lyophilization (freeze-drying) rather than thermal evaporation.

Q3: How do I extract this compound from an aqueous reaction quench? It stays in the water layer regardless of the organic solvent I use. A: Because it is a zwitterion, it is highly polar and carries a net-neutral charge only at its isoelectric point (pI). At pH < 3, it is a water-soluble cation; at pH > 6, it is a water-soluble anion. Solution: You must carefully titrate the aqueous layer to its exact pI (approximately pH 3.8 - 4.2) to induce precipitation, rather than attempting liquid-liquid extraction.

Part 3: Quantitative Data & State Behavior

To successfully manipulate the solubility of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid, you must strictly control the pH of your environment.

Table 1: pH-Dependent Speciation and Degradation Risks

| pH Range | Dominant Species | Aqueous Solubility | Primary Degradation Risk |

| pH < 2.5 | Cationic (Protonated amine, neutral acid) | High | Acid-catalyzed decarboxylation |

| pH 3.8 - 4.2 | Zwitterionic (Neutral overall charge) | Minimal (Precipitates) | Co-precipitation of impurities |

| pH > 6.0 | Anionic (Free amine, deprotonated acid) | High | Aerobic oxidation (dimerization) |

Part 4: Step-by-Step Purification Methodologies

Protocol A: Anaerobic Isoelectric Precipitation (For Bulk Crude >1g)

This is a self-validating protocol: if the pH is correct and the atmosphere is truly inert, the product will crash out as a light-colored solid. If it turns dark, oxygen has breached the system.

-

Dissolution: Suspend the crude mixture in degassed, deionized water. Slowly add 0.1 M NaOH dropwise under a continuous stream of Argon until the solid fully dissolves (pH ~ 7.5 - 8.0). Do not exceed pH 8.5 to prevent base-catalyzed hydrolysis of the methoxy groups.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5°C.

-

Titration: While maintaining vigorous magnetic stirring under Argon, add cold 0.1 M HCl dropwise. Monitor the pH continuously with a calibrated pH probe.

-

Precipitation: As the pH approaches 4.0, the zwitterion will reach its solubility minimum and precipitate. Stop the addition of acid once precipitation is complete and the pH stabilizes around 4.0.

-

Isolation: Filter the suspension rapidly through a Schlenk frit under Argon. Wash the filter cake with ice-cold, degassed water (pH adjusted to 4.0).

-

Drying: Transfer the solid immediately to a lyophilizer or a vacuum desiccator protected from light.

Protocol B: Preparative Reverse-Phase HPLC (For High Purity <1g)

For zwitterionic compounds, mobile phase pH control is critical to prevent peak tailing and ensure reproducible retention [3].

-

Column Selection: Use a polar-embedded C18 column (e.g., Waters Atlantis T3) designed to handle highly polar, aqueous-rich mobile phases without phase collapse.

-

Mobile Phase Preparation:

-

Buffer A: 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 6.0. (Avoid TFA or Formic Acid, as the low pH will trigger decarboxylation during concentration).

-

Buffer B: MS-grade Acetonitrile.

-

Critical Step: Sparge both buffers with Helium or Argon for 15 minutes to remove dissolved oxygen.

-

-

Injection: Dissolve the sample in the starting mobile phase (e.g., 95% A / 5% B). Filter through a 0.22 µm PTFE syringe filter.

-

Elution: Run a shallow gradient (e.g., 5% B to 40% B over 30 minutes). The compound will elute as a sharp peak due to the buffering of the carboxylic acid and amine states.

-

Recovery: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a SpeedVac or rotary evaporator.

Part 5: Purification Decision Workflow

Decision tree for the purification of amphoteric 3-aminoindole derivatives.

References

-

ResearchGate. "Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids." [Link]

Technical Support Center: A Researcher's Guide to Preventing Decarboxylation of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic Acid During Heating

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the specialized indole derivative, 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid. This guide is designed to provide you with in-depth technical assistance and practical solutions to a common challenge encountered during the chemical manipulation of this molecule: unwanted decarboxylation upon heating. Our goal is to empower you with the knowledge to confidently perform your experiments while preserving the integrity of this valuable compound.

Table of Contents

-

Understanding the Challenge: The Science of Decarboxylation

-

Why is 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid prone to decarboxylation?

-

The Role of Substituents: A Double-Edged Sword

-

-

Frequently Asked Questions (FAQs)

-

At what temperature does decarboxylation become a significant issue?

-

Is decarboxylation reversible?

-

How does pH influence the rate of decarboxylation?

-

-

Troubleshooting Guide: When Experiments Go Wrong

-

Symptom: Complete or partial loss of the carboxylic acid group confirmed by mass spectrometry or NMR.

-

Symptom: Formation of an unexpected, more non-polar byproduct.

-

-

Preventative Strategies and Protocols

-

Strategy 1: Careful Control of Reaction Conditions

-

Strategy 2: Protection of the Carboxylic Acid Group via Esterification

-

Strategy 3: Amide Coupling Under Mild Conditions

-

-

References

Understanding the Challenge: The Science of Decarboxylation

Why is 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid prone to decarboxylation?

Indole-2-carboxylic acids, in general, are susceptible to decarboxylation upon heating[1]. This reaction involves the loss of the carboxyl group as carbon dioxide (CO₂). The mechanism is often acid-catalyzed and proceeds through a reactive tautomer of the indole ring[2]. Protonation at the C3 position can facilitate the elimination of the carboxyl group.

The presence of an amino group at the 3-position and methoxy groups on the benzene ring of your specific molecule introduces a high degree of electron density to the indole system. While these electron-donating groups generally increase the stability of the aromatic ring, they can also influence the delicate electronic balance that dictates the stability of the C2-carboxylic acid group.

The Role of Substituents: A Double-Edged Sword

The amino and methoxy substituents on the indole ring are electron-donating groups. This electronic enrichment can, in some contexts, stabilize the molecule. However, it can also increase the nucleophilicity of the indole ring, potentially influencing its reactivity in unforeseen ways during heating. While no specific studies on the thermal decomposition of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid are publicly available, we can infer its behavior from related structures. The key takeaway is that while more stable than indole-2-carboxylic acids with electron-withdrawing groups, thermal energy can still overcome the activation barrier for decarboxylation.

Frequently Asked Questions (FAQs)

Q1: At what temperature does decarboxylation become a significant issue?

While the exact temperature for significant decarboxylation of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid is not documented, for many indole-2-carboxylic acids, decarboxylation is often observed at temperatures above their melting points or in high-boiling solvents like quinoline or dimethylformamide (DMF) at elevated temperatures[1][3]. As a general guideline, it is prudent to consider any reaction conducted above 80 °C as having the potential to induce decarboxylation, with the rate increasing significantly at higher temperatures.

Q2: Is decarboxylation reversible?

No, under typical laboratory conditions, the decarboxylation of indole-2-carboxylic acids is an irreversible process. The CO₂ gas evolved is lost from the reaction system, driving the equilibrium towards the decarboxylated product.

Q3: How does pH influence the rate of decarboxylation?

The rate of decarboxylation of indole-2-carboxylic acids is highly pH-dependent. The reaction is often catalyzed by acid[2]. In strongly acidic conditions, protonation of the indole ring can facilitate the loss of the carboxyl group. Conversely, in a basic medium, the carboxylate anion is formed, which is generally more resistant to decarboxylation. Therefore, maintaining neutral to slightly basic conditions can be a key strategy to minimize this unwanted side reaction.

Troubleshooting Guide: When Experiments Go Wrong

Symptom: Complete or partial loss of the carboxylic acid group confirmed by mass spectrometry or NMR.

-

Likely Cause: The reaction temperature was too high, or the reaction was heated for an extended period. The presence of acidic catalysts or impurities may have also accelerated the decarboxylation.

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: If the desired reaction allows, reduce the temperature and increase the reaction time.

-

Buffer the Reaction Mixture: If compatible with your reaction chemistry, use a non-acidic buffer to maintain a neutral or slightly basic pH.

-

Protect the Carboxylic Acid: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (see Strategy 2).

-

Symptom: Formation of an unexpected, more non-polar byproduct.

-

Likely Cause: This is a strong indicator of decarboxylation, as the loss of the polar carboxylic acid group will result in a less polar molecule.

-

Troubleshooting Steps:

-

Characterize the Byproduct: Use techniques like ¹H NMR and mass spectrometry to confirm the identity of the byproduct as the decarboxylated indole.

-

Implement Preventative Strategies: Once confirmed, apply the preventative strategies outlined in the following section to your next experimental run.

-

Preventative Strategies and Protocols

Strategy 1: Careful Control of Reaction Conditions

The most straightforward approach to preventing decarboxylation is to avoid the conditions that promote it.

-

Temperature: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, aim for the lowest effective temperature.

-

pH: Maintain a neutral to slightly basic pH to disfavor the acid-catalyzed decarboxylation mechanism.

-

Solvent: Choose aprotic solvents of the lowest possible boiling point that are suitable for your reaction.

| Parameter | Recommended Condition | Rationale |

| Temperature | < 80 °C | Minimizes thermal energy available for decarboxylation. |

| pH | 7.0 - 8.0 | Prevents acid-catalyzed decarboxylation. |

| Solvent | Aprotic, lower boiling point (e.g., THF, DCM) | Avoids high reaction temperatures and protic sources that can facilitate protonation. |

Strategy 2: Protection of the Carboxylic Acid Group via Esterification

Converting the carboxylic acid to an ester is a highly effective strategy to prevent decarboxylation, as esters are significantly more thermally stable[4]. The choice of ester is critical, as you will need to be able to remove the protecting group later under mild conditions that do not affect the rest of your molecule.

Diagram: Workflow for protecting the carboxylic acid group.

This protocol is a standard method for converting a carboxylic acid to a methyl ester.

-

Dissolution: Dissolve your 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid in methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Workup: Neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the methyl ester with an organic solvent.

-

Purification: Purify the methyl ester by column chromatography.

Deprotection of the methyl ester can typically be achieved by hydrolysis with a mild base like lithium hydroxide in a mixture of THF and water at room temperature.

Strategy 3: Amide Coupling Under Mild Conditions

If your experimental goal is to form an amide bond with the 3-amino group, it is crucial to use modern coupling reagents that facilitate the reaction at or near room temperature, thus avoiding the need for heat.

| Coupling Reagent | Base | Solvent | Temperature |

| HATU | DIPEA | DMF | Room Temperature |

| EDC/HOBt | DIPEA | DCM or DMF | 0 °C to Room Temperature |

| PyBOP | DIPEA | DMF | Room Temperature |

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.

-

Pre-activation: Dissolve the carboxylic acid to be coupled to your indole in an anhydrous aprotic solvent such as DMF. Add HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling: Add a solution of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Diagram: Logic for successful amide coupling without decarboxylation.

References

-

Piers, E. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

-

Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. The Journal of Organic Chemistry, 77(15), 6505–6509. [Link]

-

Tilstam, U. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1449–1454. [Link]

-

Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(22), 7284-7285. [Link]

-

Gevorgyan, V., et al. (2006). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 8(11), 2333–2336. [Link]

-

Chen, H., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335–339. [Link]

-

Wang, D., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Canadian Science Publishing. (1964). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. [Link]

-

Di Fabio, R., et al. (1999). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of medicinal chemistry, 42(18), 3486–3493. [Link]

-

AxisPharm. Amide coupling Protocol for Amino PEG. [Link]

-

de la Cour, J. M., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 11(12), 2465–2472. [Link]

-

Reddy, P. G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 81, 153359. [Link]

-

Wang, D., et al. (2024). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 29(6), 1359. [Link]

-

Kotha, S., et al. (2014). ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. ResearchGate. [Link]

-

Syromolotov, A. V., Kimyashov, A. A., & Sukhorukov, S. V. (2019). Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')- indolyl-3-acetic acid with use of salts of copper. [Conference Paper]. [Link]

-

Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. [Link]

-

Galkin, M. V., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Reddit. (2021). Problems with Fischer indole synthesis. [Link]

-

Canadian Science Publishing. (n.d.). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. [Link]

-

ResearchGate. (2018). Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. [Link]

-

ResearchGate. (2019). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

MDPI. (2022). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

-

ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

Sources

Technical Support Center: Resolving Impurities in the Preparation of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurity issues encountered during the preparation of this highly functionalized indole derivative. By understanding the root causes of impurity formation, you can optimize your synthetic route to achieve higher purity and yield.

Overview of the Synthetic Challenge

The synthesis of polysubstituted indoles, particularly those with electron-donating groups like amino and methoxy functions, presents unique challenges. The target molecule, 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid, is an electron-rich system susceptible to oxidation, decarboxylation, and various side-reactions during its synthesis. A common and effective route to such indole-2-carboxylic acids is the Japp-Klingemann reaction followed by a Fischer indole synthesis.[1] This guide will focus on troubleshooting impurities that arise from this synthetic pathway.

The general synthetic approach involves the reaction of a diazonium salt derived from a 3-nitroaniline precursor with a β-ketoester to form a hydrazone (Japp-Klingemann reaction). This intermediate is then cyclized under acidic conditions to form the nitro-indole core (Fischer indole synthesis).[2][3] Subsequent reduction of the nitro group yields the desired 3-aminoindole. Each of these steps is a potential source of impurities that can compromise the quality of the final product.

Caption: General synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is followed by an analysis of the potential causes and actionable solutions.

Q1: My reaction stalls at the hydrazone stage. How can I drive the Fischer indole cyclization to completion?

Issue: You observe a significant amount of the hydrazone intermediate in your crude product by LC-MS or TLC, indicating an incomplete Fischer indole synthesis.

Root Cause Analysis: The Fischer indole synthesis is an acid-catalyzed intramolecular cyclization that requires the formation of an enamine intermediate followed by a[2][2]-sigmatropic rearrangement.[2][4] Incomplete conversion is often due to:

-

Insufficient Acid Catalyst: The acid concentration may be too low to effectively protonate the hydrazone and facilitate the necessary tautomerization and rearrangement steps.

-

Inadequate Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and subsequent ammonia elimination.[5]

-

Steric Hindrance: While less of an issue for this specific target, bulky groups on the arylhydrazine or the ketoester can impede the cyclization.

Troubleshooting & Solutions:

-

Increase Catalyst Concentration: Gradually increase the concentration of the Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or Lewis acid (e.g., ZnCl₂).[3] Monitor the reaction closely, as excessive acid can lead to side reactions like decarboxylation or ether cleavage (see Q2 and Q4).

-

Elevate Reaction Temperature: Increase the reaction temperature in increments of 10-20°C. Refluxing in a higher-boiling solvent like acetic acid or toluene can be effective.[4]

-

Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the hydrazone spot is no longer visible.

-

Choice of Acid: Polyphosphoric acid (PPA) is often a highly effective catalyst for this cyclization, acting as both an acid and a dehydrating agent.[3]

Q2: I'm seeing a significant byproduct that is missing the carboxylic acid group. What causes this decarboxylation?

Issue: Your analytical data (e.g., LC-MS, NMR) shows the presence of 3-amino-4,5,6-trimethoxy-1H-indole, an impurity lacking the C2-carboxylic acid.

Root Cause Analysis: Indole-2-carboxylic acids are susceptible to decarboxylation, particularly under harsh conditions.[6] This is exacerbated by:

-

High Temperatures: The temperatures required for the Fischer indole synthesis can also be high enough to induce decarboxylation.[7]

-

Strongly Acidic Conditions: The combination of strong acid and heat significantly promotes the loss of CO₂.[8]

-

Copper Catalysis: While sometimes used to facilitate decarboxylation, trace metal impurities can also catalyze this process.[8][9]

Troubleshooting & Solutions:

-

Milder Cyclization Conditions: If possible, use the lowest effective temperature and acid concentration for the Fischer indole step.

-

Alternative Catalysts: Explore milder Lewis acids (e.g., BF₃·OEt₂) which may promote cyclization at lower temperatures.

-

Post-Synthesis Purification: If a small amount of decarboxylated impurity is unavoidable, it can often be separated from the desired carboxylic acid by:

-

Acid-Base Extraction: The carboxylic acid product is acidic and can be extracted into a basic aqueous solution (e.g., dilute NaHCO₃), leaving the less acidic decarboxylated indole in the organic layer.

-

Chromatography: Reversed-phase HPLC or flash chromatography on silica gel can effectively separate the two compounds based on their polarity difference.[10]

-

Q3: My final product is unstable, turning dark purple or brown upon isolation and storage. How can I prevent this degradation?

Issue: The purified 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid rapidly discolors and shows signs of decomposition (e.g., new spots on TLC, broadening of NMR peaks).

Root Cause Analysis: 3-Aminoindoles, especially those with additional electron-donating groups like methoxy substituents, are highly electron-rich and extremely susceptible to oxidative degradation.[11][12] The primary degradation pathway is oxidative dimerization. Exposure to atmospheric oxygen and light accelerates this process.

Troubleshooting & Solutions:

-

Work Under Inert Atmosphere: Perform the final reduction, work-up, and purification steps under an inert atmosphere of nitrogen or argon. Use solvents that have been degassed by sparging with an inert gas.

-

Protect from Light: Wrap reaction flasks and storage vials in aluminum foil to prevent photo-oxidation.

-

Purification Strategy:

-

Minimize the time the compound spends on a chromatography column.

-

Consider using base-washed silica gel to prevent acid-catalyzed degradation on the stationary phase.

-

-

Storage: Store the final product as a solid under an inert atmosphere at low temperatures (e.g., -20°C).

-

Salt Formation: For long-term stability, consider converting the final product to a more stable salt, such as the hydrochloride salt.[13] This protonates the basic 3-amino group, reducing the electron density of the indole ring and its susceptibility to oxidation.

Caption: Troubleshooting decision tree.

Q4: My mass spectrum shows peaks corresponding to the loss of one or more methyl groups (M-14, M-28). What is happening?

Issue: Impurities are detected that correspond to demethylated analogues of the target compound.

Root Cause Analysis: The methoxy groups on the benzene ring are ethers, which can be cleaved under strongly acidic conditions, especially at elevated temperatures. The conditions of the Fischer indole synthesis are often harsh enough to cause this side reaction.

Troubleshooting & Solutions:

-

Milder Acid Catalyst: Switch from strong Brønsted acids like H₂SO₄ to Lewis acids like ZnCl₂ or BF₃·OEt₂, which may be less prone to causing ether cleavage.[3]

-

Temperature Control: Carefully control the reaction temperature to the minimum required for efficient cyclization.

-

Reaction Time: Avoid unnecessarily long reaction times under harsh conditions. Monitor for product formation and stop the reaction once the starting material is consumed.

Summary of Common Impurities and Analytical Strategy

The following table summarizes the most common impurities, their likely origins, and recommended analytical techniques for their detection and quantification.

| Impurity Type | Likely Origin | Mass Difference (from product) | Recommended Analytical Method |

| Hydrazone Intermediate | Incomplete Fischer indole cyclization | Varies | LC-MS, TLC |

| Decarboxylated Product | Harsh acid/heat conditions | -44 Da (loss of CO₂) | LC-MS, ¹H NMR (loss of COOH proton) |

| Oxidative Dimers | Air/light exposure of final product | ~2x MW of product | LC-MS, HPLC (broad peaks) |

| Demethylated Species | Ether cleavage by strong acid/heat | -14 Da (loss of CH₂) per group | LC-MS, ¹H NMR (change in methoxy signals) |

| Nitroso/Hydroxylamino | Incomplete reduction of nitro group | -16 Da / -15 Da | LC-MS |

Protocols for Purification

Protocol 1: Acid-Base Extraction for Decarboxylation Impurity Removal

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired carboxylic acid will move to the aqueous phase as its sodium salt.

-

Separate the aqueous layer. The organic layer contains the neutral, decarboxylated impurity.

-

Acidify the aqueous layer carefully with cold 1M HCl until the product precipitates.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Flash Chromatography for General Purification

-

Stationary Phase: Silica gel (230-400 mesh). For sensitive 3-aminoindoles, consider pre-treating the silica with a triethylamine solution to neutralize acidic sites.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. The polarity can be adjusted based on TLC analysis.

-

Procedure:

-

Load the crude material onto the column.

-

Elute with the chosen solvent system, collecting fractions.

-

Monitor fractions by TLC.

-

Combine pure fractions and remove the solvent under reduced pressure at low temperature.

-

Immediately store the purified product under an inert atmosphere.[10]

-

By systematically addressing these potential issues, researchers can significantly improve the purity and stability of synthesized 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid, ensuring reliable results in subsequent applications.

References

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]

-

Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

Testbook. (2023). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic-chemistry.org. Retrieved from [Link]

-

Hunt, J. H., & Toth, E. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS. AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 42(4), 1009-1012. Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp-Klingemann Reaction. ResearchGate. Retrieved from [Link]

-

Kappe, C. O. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1337-1342. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Science Publishing. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]

-

Szafranski, K., & Albrecht, Ł. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. Retrieved from [Link]

-

Pranathi, A. N., et al. (2023). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (2011). Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Three-Step Synthesis of 3-AminoIndole-2-carboxylate conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxaziridine-Mediated Oxyamination of Indoles: An Approach to 3-Aminoindoles and Enantioenriched 3-Aminopyrroloindolines. PubMed Central. Retrieved from [Link]

-

Wikipedia. (2023). Japp–Klingemann reaction. In Wikipedia. Retrieved from [Link]

-

ACS Publications. (2007). Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Motivation and 3-Aminoindoles Synthesis. ResearchGate. Retrieved from [Link]

Sources

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]

- 10. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Mobile Phase Optimization for 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid Chromatography

Welcome to the technical support guide for the chromatographic analysis of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting advice and systematic protocols designed for researchers, chromatographers, and drug development professionals. Our goal is to empower you with the scientific rationale behind method development choices, enabling you to overcome common challenges and achieve robust, high-quality separations.

Introduction: The Challenge of an Amphoteric Analyte

3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid is an amphoteric (or zwitterionic) molecule, containing both a basic amino group and an acidic carboxylic acid group. This dual nature makes its chromatographic behavior highly sensitive to the mobile phase pH. The net charge of the molecule can shift from positive to neutral to negative as the pH changes, drastically altering its retention and interaction with the stationary phase. Mastering mobile phase optimization is therefore not just beneficial, but essential for successful analysis.

This guide will walk you through understanding the analyte's properties, troubleshooting common issues like peak tailing and poor retention, and systematically optimizing your mobile phase for superior results.

Section 1: Understanding the Analyte's Physicochemical Properties

Before initiating method development, it is crucial to understand the analyte's key properties. The ionization state of the acidic and basic functional groups, governed by their respective pKa values, is the single most important factor influencing retention in reversed-phase chromatography.

-

Carboxylic Acid Group (-COOH): The pKa is estimated to be in the range of 3.0 - 4.5 . Below this pKa, the group is neutral (-COOH); above it, it is deprotonated and negatively charged (-COO⁻).

-

Amino Group (-NH₂): The pKa of the conjugate acid (-NH₃⁺) is estimated to be in the range of 4.0 - 5.0 . Below this pKa, the group is protonated and positively charged (-NH₃⁺); above it, it is neutral (-NH₂).

Causality: The proximity of these pKa values suggests that the molecule will exist as a zwitterion (net neutral charge) in a narrow pH window. At low pH (<2.5), it will be a cation, and at high pH (>6.0), it will be an anion. This behavior is the root cause of many chromatographic challenges. For optimal peak shape and retention, it is best to work at a pH where the analyte is in a single, stable ionic state, ideally at least 1.5-2 pH units away from all pKa values.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the analysis of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid in a direct question-and-answer format.

Q1: My peak is exhibiting significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is most often caused by two primary factors: secondary silanol interactions and mixed ionization states.

-

Cause 1: Secondary Silanol Interactions: At a low to mid-range pH, the amino group on your analyte will be protonated (-NH₃⁺). This positive charge can interact strongly with deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases. This secondary interaction mechanism leads to significant peak tailing.[1]

-

Solution 1: pH Adjustment: The most effective way to suppress silanol interactions is to lower the mobile phase pH. By operating at a pH of 2.5 - 3.0 , you ensure that the vast majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction. This also ensures the analyte is a stable cation.

-

Solution 2: High-Purity, End-Capped Columns: Use a modern, high-purity silica column that is thoroughly end-capped. These columns have a much lower concentration of active silanol sites, reducing the potential for tailing.

-

Solution 3: Buffer Concentration: In some cases, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to "shield" the silanol groups and improve peak shape, but pH control remains the primary tool.

-

Cause 2: Mixed Ionization States: If your mobile phase pH is too close to the pKa of either the carboxylic acid or the amino group, the analyte will exist as a mixture of two or more species in solution. This leads to broadened or tailing peaks.

-

Solution: As mentioned, ensure your mobile phase pH is at least 1.5-2 units away from the analyte's pKa values. A pH screening experiment is highly recommended (see Protocol 1).

Q2: I have very poor retention, and my peak elutes near the void volume. How can I increase its retention time?

Answer: Poor retention in reversed-phase chromatography indicates that the analyte is too polar and has insufficient interaction with the non-polar stationary phase. For this molecule, the cause is almost always related to its charge state.

-

Cause: At a mid-range pH (e.g., pH 4-6), the carboxylic acid is deprotonated (-COO⁻) and the amino group may be protonated (-NH₃⁺), or the molecule could be a fully ionized anion. Highly charged species are very polar and will be repelled by the hydrophobic C18 chains, causing them to elute very early.

-

Solution 1: Suppress Ionization with Low pH: The most reliable strategy is to lower the mobile phase pH to below 3.0. This protonates the carboxylic acid group, neutralizing its charge (-COOH). The molecule now has a net positive charge from the amino group but is significantly more hydrophobic than its anionic form, leading to a dramatic increase in retention.

-

Solution 2: Reduce Organic Content: If you have some retention but wish to increase it further, simply reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.

-

Solution 3: Consider an Alternative Stationary Phase: If retention is still insufficient even at low pH and low organic content, consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which can offer additional π-π interactions with the indole ring.

Q3: My peak is split, doubled, or has a significant shoulder. What's happening?

Answer: Peak splitting or shoulders are often a clear indication that your analyte is present in two different forms during the separation.

-

Cause 1: Mobile Phase pH is at or near a pKa: This is the most common reason. If the pH is, for example, 3.5, you will have a significant population of both the neutral carboxylic acid (-COOH) and the anionic carboxylate (-COO⁻), which can separate slightly on the column.

-

Solution: Perform a pH screening study to find a pH value that is well away from any pKa, ensuring a single, stable analyte form. A low pH of 2.5-3.0 or a high pH of 7.5-8.0 (if using a pH-stable column) is a good starting point.

-

Cause 2: Column Void or Contamination: A physical disruption at the head of the column (a void) or severe contamination can also cause peak splitting for all compounds in the chromatogram.[2][3]

-

Solution: If all peaks are split, not just your analyte, the issue is likely with the column itself. First, try reversing and flushing the column (check the manufacturer's instructions to ensure this is permissible).[3] If this fails, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column from particulate matter and strongly retained contaminants.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

Answer: Both are viable options, and the choice can influence selectivity (the elution order and spacing of peaks).

-

Acetonitrile (ACN): Generally provides higher efficiency (sharper peaks) due to its lower viscosity. It is considered a weaker solvent than methanol in reversed-phase.

-

Methanol (MeOH): Can offer different selectivity, especially for compounds with polar functional groups, due to its protic nature and ability to act as a hydrogen bond donor. It is a stronger solvent, so you may need to use a lower percentage compared to ACN for similar retention.

-

Recommendation: Start with Acetonitrile as it often gives better peak shapes. However, if you have co-eluting impurities, switching to Methanol is a powerful tool to change the selectivity of the separation.

Section 3: Systematic Optimization Protocols

Follow these step-by-step workflows to systematically develop a robust chromatographic method.

Protocol 1: Systematic pH Screening for Reversed-Phase Chromatography

This protocol is the most critical experiment for finding the optimal mobile phase conditions.

-

Prepare Mobile Phases: Prepare three buffered aqueous mobile phase A solutions at different pH levels:

-

Low pH: 0.1% Formic Acid in Water (pH ≈ 2.7)

-

Mid pH: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid)

-

High pH: 10 mM Ammonium Bicarbonate in Water, pH 8.0 (requires a pH-stable column like a hybrid-silica C18)

-

-

Set Initial Conditions:

-

Column: A high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A fast, generic gradient (e.g., 5% to 95% B in 5 minutes).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for 2.1 mm ID).

-

Temperature: 30 °C.

-

-